molecular formula C15H9NO4 B3054161 1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)- CAS No. 58585-84-5

1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-

Cat. No. B3054161
CAS RN: 58585-84-5
M. Wt: 267.24 g/mol
InChI Key: PSXVVEFTUBMHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindole is a polycyclic heteroarene and a tautomer of a 1H-isoindole . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .


Molecular Structure Analysis

The molecular structure of similar compounds like Isoindole has been generated from information available in databases .


Chemical Reactions Analysis

New synthetic methods for the preparation of 2H-isoindoles based on ring closure reactions, isoindoline aromatization and ring transformations are discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Isoindole include a molecular weight of 117.15 g/mol, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 .

Future Directions

The development of new drugs that overcome AMR problems is necessary . Heterocyclic compounds, which include isoindole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXVVEFTUBMHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355151
Record name N-benzoyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-

CAS RN

58585-84-5
Record name N-benzoyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 3-L flask equipped with a stirrer and thermometer, 100 g (613 mmol) of N-hydroxyphthalimide, 53.3 g (674 mmol) of pyridine and 1100 g of 1,4-dioxane were placed and were stirred at room temperature. To the resulting mixture, 94.8 g (674 mmol) of benzoyl chloride was added dropwise over 1 hour, and the resulting mixture was stirred at room temperature for further 2 hours. Subsequently, 1100 g of pure water was added dropwise over 30 minutes to dissolve by-produced salts and thereby yielded a crystal of the target N-benzoyloxyphthalimide. The mixture was stirred and aged for further 1 hour, the crystal was filtrated using a Nutsche, was rinsed with an appropriate amount of water, was dried at 60° C. under a reduced pressure and thereby yielded 162 g (604 mmol) of N-benzoyloxyphthalimide in a yield of 98.6% on the basis of N-hydroxyphthalimide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step Two
Quantity
1100 g
Type
reactant
Reaction Step Three
Quantity
94.8 g
Type
reactant
Reaction Step Four
Name
Quantity
1100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-
Reactant of Route 3
Reactant of Route 3
1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-
Reactant of Route 4
Reactant of Route 4
1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-
Reactant of Route 6
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.